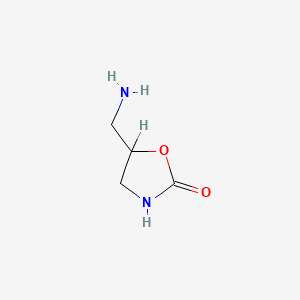

5-(Aminomethyl)-2-oxazolidinone

Description

BenchChem offers high-quality 5-(Aminomethyl)-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pharmacophore Analysis of 5-(Aminomethyl)-2-oxazolidinone Derivatives

Executive Summary

The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to global health.[1][2] Oxazolidinones, a class of synthetic antibiotics, have emerged as a critical line of defense due to their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis.[2][3] Linezolid, the first clinically approved oxazolidinone, serves as a foundational scaffold for the development of next-generation analogs with improved potency, broader spectrum, and better safety profiles.[4][5] This technical guide provides an in-depth exploration of pharmacophore analysis as a cornerstone of the rational design of novel 5-(aminomethyl)-2-oxazolidinone derivatives. We will dissect the theoretical underpinnings, present validated computational protocols, and synthesize structure-activity relationship (SAR) data to construct a consensus pharmacophore model, offering a robust framework for researchers and drug development professionals in the field of antibacterial discovery.

The Imperative for New Oxazolidinones

The core structure of oxazolidinone antibacterial agents is the N-aryl 5-acetamidomethyl oxazolidinone moiety, which is essential for its biological activity.[4][6] These compounds inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, a mechanism distinct from other protein synthesis inhibitors, which minimizes the likelihood of cross-resistance.[3] Despite the success of Linezolid, extensive research has been directed toward structural optimization to enhance efficacy against resistant strains and expand the spectrum to include fastidious Gram-negative pathogens.[6] Modifications, particularly at the C-5 aminomethyl side-chain, have been shown to significantly influence antibacterial potency and pharmacological properties.[7] This chemical tractability makes the oxazolidinone scaffold an ideal candidate for computational-driven drug design.

The Principle of Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[8] A pharmacophore is not a real molecule but an abstract model that represents the key molecular interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable centers.[9]

There are two primary approaches to generating a pharmacophore model:

-

Structure-Based Modeling: Derived from the known 3D structure of the drug target (e.g., a protein-ligand crystal structure). This method provides a direct map of the interaction points within the active site.

-

Ligand-Based Modeling: Employed when the target structure is unknown. This approach relies on analyzing a set of known active molecules to deduce the common chemical features responsible for their activity.[10]

This guide will focus on the ligand-based approach, as it is highly applicable to the extensive library of synthesized oxazolidinone analogs.

A Validated Workflow for Ligand-Based Pharmacophore Model Generation

The generation of a predictive and robust pharmacophore model is a systematic process that requires careful data curation, hypothesis generation, and rigorous validation. The causality behind this workflow is to distill the essential binding features from a diverse set of active compounds, creating a model that can predict the activity of new, untested molecules.

Detailed Protocol: Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting model. This protocol ensures the creation of a reliable dataset.

-

Compound Collection: Assemble a structurally diverse set of 5-(aminomethyl)-2-oxazolidinone derivatives with experimentally determined biological activity (e.g., Minimum Inhibitory Concentration, MIC) against a specific bacterial strain (e.g., S. aureus). Aim for a dataset spanning several orders of magnitude in activity.

-

Data Partitioning: Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for external validation. The test set compounds should not be used in model generation.

-

2D to 3D Conversion: Convert the 2D chemical structures of all compounds into 3D representations using computational chemistry software.

-

Conformational Analysis: For each molecule in the training set, generate a library of low-energy conformers. This is a critical step because the bioactive conformation (the shape the molecule adopts when binding to its target) is often not its lowest energy state in solution. This ensures the model considers a range of plausible 3D arrangements.

Detailed Protocol: Pharmacophore Hypothesis Generation and Validation

This phase involves identifying common features among active molecules and testing the predictive power of the resulting models.

-

Feature Identification: Utilize a pharmacophore generation algorithm (e.g., HypoGen) to identify common chemical features (HBA, HBD, HY, RA) present in the training set molecules.[9]

-

Hypothesis Generation: The algorithm aligns the conformers of the active compounds and generates a series of pharmacophore hypotheses, each consisting of a unique combination and spatial arrangement of features. These hypotheses are scored based on how well they map to the most active compounds while excluding features common in inactive compounds.

-

Internal Validation (Cost Analysis): The generated hypotheses are evaluated based on statistical parameters. The "Total Cost" of a hypothesis is a measure of its quality, with lower values being better. This cost is a sum of three components: the Weight Cost (penalizes complexity), the Error Cost (measures the deviation between estimated and actual activity), and the Configuration Cost (related to entropy). A "null cost" represents a model with no predictive ability (random correlation). A significant difference between the total cost of the best hypothesis and the null cost indicates a statistically robust model.

-

External Validation (Test Set Prediction): The most statistically significant hypothesis is selected and used to predict the activity of the compounds in the test set. A high correlation between the predicted and experimentally observed activities for the test set validates the model's predictive power.

Visualization: Pharmacophore Generation Workflow

The following diagram illustrates the logical flow of the ligand-based pharmacophore modeling process.

Caption: Workflow for ligand-based pharmacophore modeling.

The Consensus Pharmacophore for 5-(Aminomethyl)-2-oxazolidinone Derivatives

Through analysis of extensive SAR studies, a consensus pharmacophore model for this class of antibacterial agents can be constructed. The essential features are critical for binding to the peptidyl transferase center on the bacterial 50S ribosomal subunit.

Key Pharmacophoric Features:

-

Aromatic Ring (RA): An N-aryl substituent is a cornerstone of the scaffold. This ring often engages in π-π stacking or hydrophobic interactions within the ribosomal binding pocket.

-

Hydrogen Bond Acceptor (HBA1): The C2-carbonyl oxygen of the oxazolidinone ring is a crucial hydrogen bond acceptor.[4]

-

Hydrogen Bond Acceptor (HBA2): The oxygen atom within the oxazolidinone ring also acts as a hydrogen bond acceptor.

-

Hydrophobic/Hydrogen Bond Feature (X): The C5-side chain is the primary point of diversification. The acetamido group in Linezolid contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen). SAR studies have shown that replacing the carbonyl oxygen with sulfur (to form a thioamide) can enhance activity, suggesting this position tolerates different types of interactions.[7] Conversion to groups like thiourea has also shown potent activity.[11]

-

Distal Acceptor/Aromatic Feature (Y): In many potent analogs, the N-aryl ring is substituted with a group containing additional features, such as the morpholine ring in Linezolid. The morpholino oxygen can act as another hydrogen bond acceptor, contributing to binding affinity and influencing pharmacokinetic properties.

Visualization: Consensus Pharmacophore Model

This diagram represents the key 3D arrangement of features for antibacterial activity.

Caption: Consensus pharmacophore model for oxazolidinones.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR findings from the literature, quantifying the impact of modifications at the C-5 side chain.

| Compound/Modification | Core Scaffold | C-5 Side Chain Modification | Activity (MIC in µg/mL) vs. S. aureus | Reference |

| Linezolid (Reference) | 5-(Aminomethyl)-2-oxazolidinone | -NH-C(=O)CH₃ (Acetamide) | 1.0 - 4.0 | [11] |

| Analog 1 | 5-(Aminomethyl)-2-oxazolidinone | -NH-C(=S)NH-Ph-p-NO₂ (Thiourea) | 2.0 | [11] |

| Analog 2 | 5-(Aminomethyl)-2-oxazolidinone | -NH-C(=S)CH₃ (Thioamide) | 0.5 - 1.0 (4-8x stronger than Linezolid) | [7] |

| Analog 3 | 5-(Aminomethyl)-2-oxazolidinone | Elongated Methylene Chain | Decreased Activity | [7] |

| Analog 4 | Oxazolidinone-Sulphonamide Conjugate | Varies | 1.17 (for most potent analog) | [5] |

| Analog 5 | Oxazolidinone-Triazole Conjugate | Varies | Excellent activity against resistant strains | [12] |

From Model to Molecule: The Integrated Discovery Cycle

A pharmacophore model is not an endpoint but a tool within a larger, iterative drug discovery cycle. Its primary function is to guide the design of new molecules with a higher probability of success, thereby conserving resources and accelerating progress.

Protocol: Pharmacophore-Guided Virtual Screening and Lead Optimization

-

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases (e.g., ZINC, Maybridge) for molecules that match its features and spatial constraints.[13] This process rapidly identifies novel scaffolds that may possess the desired antibacterial activity.

-

Lead Optimization: For an existing lead series, the model provides a clear rationale for structural modifications. For instance, if the model indicates an under-utilized hydrophobic pocket, medicinal chemists can design analogs with appropriate hydrophobic substituents to fill that space, potentially increasing binding affinity and potency.

-

Experimental Validation: Hits from virtual screening and newly designed analogs must be synthesized or acquired.[14] Their biological activity is then determined experimentally using standardized antimicrobial susceptibility tests, such as broth microdilution to determine the MIC.[5][15]

-

Iterative Refinement: The experimental results from the new compounds are fed back into the dataset. The pharmacophore model can be refined with this new information, leading to a more accurate and predictive tool for the next round of design and discovery.

Visualization: The Integrated Discovery Cycle

This diagram illustrates the synergistic relationship between computational modeling and experimental validation.

Caption: The iterative cycle of drug discovery.

Conclusion and Future Perspectives

Pharmacophore analysis is an indispensable tool in the modern medicinal chemist's arsenal for combating antibiotic resistance. For 5-(aminomethyl)-2-oxazolidinone derivatives, it provides a clear, actionable framework for understanding the complex interplay between chemical structure and antibacterial activity. By defining the essential spatial and electronic features required for ribosomal binding, these models de-risk the synthetic process and focus efforts on compounds with the highest likelihood of success.

Future work will likely involve the integration of more sophisticated computational techniques, such as molecular dynamics simulations, to understand the dynamic nature of the drug-target interaction and the use of machine learning algorithms to build more predictive QSAR models.[16] As new analogs are synthesized and tested, these living models will be further refined, paving the way for the development of next-generation oxazolidinones that can overcome existing resistance mechanisms and provide lasting clinical benefit.

References

-

Li, Y., Wei, D. Q., Gao, W. N., et al. (2007). Computational Approach to Drug Design for Oxazolidinones as Antibacterial Agents. Medicinal Chemistry, 3(6), 576-582. [Link]

-

Upadhayaya, R. S., Vandavasi, J. K., & Sharma, V. (2016). Oxazolidinone antimicrobials: a patent review (2012-2015). Expert opinion on therapeutic patents, 26(8), 903–923. [Link]

-

Chu, D. T. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Anti-Infective Agents in Medicinal Chemistry, 7(1), 15-33. [Link]

-

Malik, M. S., Ahmed, S. A., Al-Subari, N. A., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Pharmaceuticals, 16(4), 516. [Link]

-

Guzman, J. D., & Wube, A. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(3), 386–413. [Link]

-

Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

-

Panda, S. S., Abdel-Meguid, M., & El-Damasy, A. K. (2022). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 27(19), 6296. [Link]

-

Hester, J. B. (2003). Recent advances in oxazolidinone antibacterial agent research. Current topics in medicinal chemistry, 3(9), 1021–1038. [Link]

-

Malik, M. S., Ahmed, S. A., Al-Subari, N. A., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. ResearchGate. [Link]

-

Kumar, V., Singh, A., Singh, A., et al. (2023). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. ResearchGate. [Link]

-

Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., et al. (2008). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

-

Patel, M., Vaghasiya, H., & Satodiya, H. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Polycyclic Aromatic Compounds. [Link]

-

Chu, D. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Anti-Infective Agents in Medicinal Chemistry. [Link]

-

Jeong, J. H., Lim, S., Kim, Y., et al. (2003). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. ResearchGate. [Link]

-

Kim, H. Y., Lee, J. H., & Chong, Y. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & medicinal chemistry letters, 11(8), 1083–1086. [Link]

-

De Rosa, M., Verdino, A., Soriente, A., et al. (2013). Novel promising linezolid analogues. European Journal of Medicinal Chemistry, 69, 779-785. [Link]

-

Rajurkar, V. G., & Pund, A. R. (2014). Novel Linezolid like Analogues: Synthesis, Characterization and Biological Evaluation. Iranian Journal of Pharmaceutical Sciences, 10(2), 69-78. [Link]

-

Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]

-

De Rosa, M., & Verdino, A. (2018). Linezolid and its derivatives: The promising therapeutic challenge to multidrug-resistant pathogens. Pharmacologyonline, 2, 114-128. [Link]

-

Zimmerman, M. D., B-Rao, C., Lee, J., et al. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS infectious diseases. [Link]

-

Mangal, M., Sagar, P., Singh, H., et al. (2013). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PloS one, 8(8), e70530. [Link]

-

Wang, Y., Li, Y., & Yang, L. (2016). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 6(10), 8345-8352. [Link]

-

Polishchuk, P., Tinkov, O., Khristova, T., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3121. [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures [mdpi.com]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Solubility Profile of 5-(Aminomethyl)-2-oxazolidinone in Organic Solvents

Executive Summary

This guide provides a comprehensive physicochemical and solubility analysis of 5-(Aminomethyl)-2-oxazolidinone (CAS: 18379-58-9 for the S-enantiomer, generic structure implied).[1][2] As a critical chiral intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid), understanding its solubility landscape is paramount for maximizing yield, ensuring enantiomeric purity, and designing scalable isolation protocols.[2]

This document moves beyond simple "soluble/insoluble" binary classifications. It applies thermodynamic modeling (Hansen Solubility Parameters) and experimental rigor to define the Design Space for crystallization and reaction engineering.

Part 1: Physicochemical Characterization & Molecular Logic[1]

To predict solubility, we must first deconstruct the solute's molecular interactions.[2] 5-(Aminomethyl)-2-oxazolidinone is not a simple lipophilic organic; it is a polar, poly-functional heterocycle .[1][2]

Structural Determinants of Solubility

The molecule features two distinct domains that compete for solvation:

-

The Oxazolidinone Ring (Carbamate): A rigid, polar cyclic carbamate.[2] It possesses a high dipole moment (approx.[2] 4.0–5.0 D for the ring system) and acts as a hydrogen bond acceptor (C=O).

-

The Aminomethyl Side Chain: A primary amine (

) attached to the C5 position.[2] This group is a potent hydrogen bond donor and acceptor.[2] It also imparts basicity (

The "Brick Dust" Phenomenon

Oxazolidinones often exhibit high crystal lattice energy due to extensive intermolecular hydrogen bonding (N-H···O=C). This results in high melting points (typically >100°C for this class) and lower-than-predicted solubility in moderate polarity solvents (like dichloromethane or THF).[1][2]

Implication for Process: You cannot rely on "like dissolves like" in its simplest form.[2] You must overcome the lattice energy using solvents with high Hydrogen Bonding capability (

Part 2: Solubility Profile & Solvent Screening[1][2]

The following data summarizes the solubility behavior of the free base form at 25°C. Note: The hydrochloride salt form is insoluble in most organics but highly soluble in water and methanol.

Table 1: Solubility Classification in Process Solvents

| Solvent Class | Representative Solvent | Solubility Rating | Process Utility |

| Polar Protic | Water | High (>100 mg/mL) | Reaction medium; biphasic extraction (pH adjusted).[1][2] |

| Polar Protic | Methanol | High (>100 mg/mL) | Primary solvent for synthesis; excellent for homogenous reactions.[2] |

| Polar Protic | Ethanol | Moderate (20–50 mg/mL) | Ideal Recrystallization Solvent. High |

| Polar Protic | Isopropanol (IPA) | Low-Moderate (<15 mg/mL) | Anti-solvent or wash solvent to maximize yield.[2] |

| Polar Aprotic | DMSO / DMAc | Very High (>200 mg/mL) | "Universal solvent" for stock solutions; difficult to remove.[2] |

| Polar Aprotic | Acetonitrile | Moderate | Useful for HPLC; poor for process scale-up due to cost/toxicity.[1][2] |

| Ethers | THF / 2-MeTHF | Low | Poor solubility limits utility; often requires heating.[1][2] |

| Esters | Ethyl Acetate | Very Low (<5 mg/mL) | Anti-solvent. Excellent for precipitating the product. |

| Hydrocarbons | Hexane / Toluene | Insoluble | Strictly anti-solvents; used to drive crystallization.[2] |

Critical Insight: The sharp solubility drop-off between Methanol and Ethanol/IPA is the "Sweet Spot" for purification.[2] A solvent swap from MeOH to IPA is a standard unit operation to force crystallization of this intermediate.[2]

Part 3: Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically validate solvent selection, we utilize Hansen Solubility Parameters (HSP).[2][3][4][5] The solute is defined by three energy components: Dispersion (

Estimated HSP Values

Derived via Group Contribution Methods (Van Krevelen/Hoftyzer)

-

(Dispersion): ~17.5 MPa

-

(Polarity): ~13.0 MPa

-

(H-Bonding): ~14.5 MPa

-

Interaction Radius (

): ~8.0

The Interaction Distance ( )

The solubility "distance" between solvent (1) and solute (2) is calculated as:

Interpretation:

-

Methanol (

): Inside the sphere ( -

Toluene (

): Far outside the sphere. Immiscible. -

Ethyl Acetate: High

but low

Part 4: Experimental Protocols

Self-Validating Solubility Determination (Shake-Flask HPLC)

Do not rely on visual inspection.[1][2] This protocol ensures thermodynamic equilibrium.

Objective: Determine saturation solubility (

Workflow Diagram:

Caption: Figure 1. Self-validating solubility workflow. The "Visual Check" loop ensures saturation is maintained, preventing false-low results.

Protocol Steps:

-

Preparation: Weigh approx. 100 mg of 5-(aminomethyl)-2-oxazolidinone into a 4 mL vial.

-

Solvent Addition: Add 1.0 mL of target solvent.[2]

-

Equilibration: Agitate at target temperature (e.g., 25°C) for 24 hours.

-

Validation: If the solution becomes clear, add more solid until a persistent suspension is observed.

-

-

Sampling: Centrifuge or filter (0.22 µm PTFE) the supernatant.[2]

-

Quantification: Dilute the filtrate 1:100 in water/acetonitrile (50:50) and analyze via HPLC-UV (210 nm).

Part 5: Process Application – Recrystallization Strategy

The primary use of this solubility profile is to purify the intermediate from reaction byproducts (e.g., inorganic salts, ring-opened impurities).

The "Cooling + Anti-Solvent" Hybrid

A single solvent often fails to provide high yield and high purity.[2] A binary system is recommended.[2]

Recommended System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent).

Mechanism:

-

Dissolution: The amine dissolves in hot Ethanol (60°C).[2]

-

Seeding: Cool to 40°C and seed with pure crystals.

-

Desaturation: Slowly add Ethyl Acetate. This lowers the dielectric constant of the mixture, driving the polar amine out of solution while keeping less polar impurities dissolved.[2]

Decision Logic Diagram:

Caption: Figure 2.[1][2] Optimized recrystallization workflow utilizing solubility differentials between protic and ester solvents.

References

-

Brickner, S. J., et al. (1996).[2] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673–679.[2] Link

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd Ed.).[2] CRC Press.[2] Link

-

Perrault, W. R., et al. (2003).[2] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546.[2] Link

-

Pearlman, B. A., et al. (2009).[2] "An Efficient and Practical Synthesis of Antibacterial Linezolid." Journal of Chemical Research.[2][8] Link

-

Jouyban, A. (2008).[2] "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[2] Link

Sources

- 1. 119736-09-3|5-(Aminomethyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

- 2. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the History and Discovery of Oxazolidinone Antibiotic Intermediates

This guide provides a comprehensive exploration of the pivotal moments and scientific innovations that led to the development of oxazolidinone antibiotics, a critical class of drugs in the fight against resistant Gram-positive bacterial infections. We will delve into the history of their discovery, the rationale behind key medicinal chemistry decisions, and the synthetic pathways developed to access the essential intermediates that form the core of these life-saving therapeutics.

Part 1: A Tale of Two Companies: The Genesis of a New Antibiotic Class

The story of the oxazolidinones begins not with a single breakthrough, but with a relay of scientific discovery, driven by industrial competition and serendipity. In the late 1970s and 1980s, the medical community faced a growing crisis: the rise of multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2][3] This created an urgent medical need for entirely new classes of antibacterial agents.[4]

The DuPont Era: Initial Discovery and a Critical Setback

The first antimicrobial oxazolidinones were identified by E. I. duPont de Nemours & Company during a screening program in the 1980s.[5][6] This pioneering work led to the discovery of potent compounds, notably DuP-105 and DuP-721, which demonstrated significant activity against a range of Gram-positive pathogens, with potency comparable to vancomycin.[5][7][8] These early compounds established the N-aryl-5-acetamidomethyl-2-oxazolidinone scaffold as a viable pharmacophore.[9]

However, the journey of DuPont's lead compound, DuP-721, was cut short. Preclinical in vivo trials revealed serious toxicity issues, specifically myelosuppression (bone marrow suppression), forcing DuPont to abandon its antibacterial oxazolidinone development program.[1][5]

The Upjohn/Pharmacia Revival: From Toxicity to Triumph

While DuPont's discovery had stalled, their published work and patents had illuminated a promising new area of research.[5] Scientists at The Upjohn Company (which, through a series of mergers, became part of Pharmacia and ultimately Pfizer) initiated their own oxazolidinone research program.[4][5][10] They developed their own series of compounds, and in a moment of serendipity, their lead compound did not exhibit the toxicity that plagued DuPont's DuP-721.[5]

This intensive medicinal chemistry campaign led to the identification of two promising clinical candidates: eperezolid and linezolid.[3][4][5][10] Both showed excellent in vitro activity and in vivo efficacy in animal models.[2][4][10] The final decision between them came down to pharmacokinetics. Phase I human trials revealed that linezolid could be dosed twice daily, whereas eperezolid would require a three-times-daily regimen.[1][11] This superior pharmacokinetic profile led to the selection of linezolid for further development.[4] Linezolid (marketed as Zyvox) was approved by the US FDA in 2000, becoming the first member of this new antibiotic class to reach the market.[7][8][12]

Diagram 1: Historical Development of Oxazolidinone Antibiotics

Caption: A timeline of the key events in the discovery and development of oxazolidinone antibiotics.

Part 2: The Core Structure and Mechanism of Action

The antibacterial power of oxazolidinones stems from their unique mechanism of action and their core chemical structure.

Mechanism: A Unique Inhibition of Protein Synthesis

Unlike many other antibiotics that inhibit the elongation phase of protein synthesis, oxazolidinones act at the very first step: initiation.[13][] Linezolid binds to the 23S portion of the 50S ribosomal subunit, a component of the bacterial ribosome.[13][15][16] This binding prevents the formation of a functional 70S initiation complex, which is the essential starting point for translating messenger RNA (mRNA) into proteins.[4][6][][15] By blocking this crucial first step, protein synthesis is halted, which either stops bacterial growth (bacteriostatic effect) or leads to cell death.[13]

This unique mechanism means that cross-resistance with other classes of protein synthesis inhibitors is rare.[4][13]

The Key Intermediates: A Retrosynthetic Look at Linezolid

To understand the synthesis of oxazolidinones, chemists often use retrosynthetic analysis—a technique of mentally deconstructing the target molecule into simpler, commercially available starting materials. The structure of Linezolid can be broken down into three key intermediates or synthons.

Diagram 2: Retrosynthetic Analysis of Linezolid

Caption: A retrosynthetic breakdown of Linezolid into its core chemical building blocks.

The synthesis of Linezolid, and oxazolidinones in general, hinges on the efficient and stereocontrolled assembly of these pieces. The most critical challenge is the construction of the chiral oxazolidinone ring.

Part 3: Synthesis of Core Oxazolidinone Intermediates

The industrial synthesis of Linezolid has been highly optimized, but the fundamental steps involve the preparation of two key intermediates and their subsequent coupling to form the oxazolidinone core.

Intermediate 1: The N-Aryl Carbamate

The first step is typically the "activation" of the aromatic amine (Intermediate A) to facilitate the ring-forming reaction. This is achieved by converting the aniline derivative into a carbamate. This serves two purposes: it protects the amine and provides the carbonyl group that will become part of the final oxazolidinone ring.

A common laboratory and industrial method involves reacting the aniline with an acylating agent like ethyl or methyl chloroformate in the presence of a base.[17]

Table 1: Reagents for N-Aryl Carbamate Formation

| Component | Example Reagent | Purpose |

| Starting Material | 3-Fluoro-4-morpholinoaniline | Provides the core aromatic structure required for antibacterial activity. |

| Acylating Agent | Ethyl Chloroformate | Introduces the carbamate functional group. |

| Base | Sodium Bicarbonate or Triethylamine | Neutralizes the HCl byproduct of the reaction. |

| Solvent | Dichloromethane or Ethyl Acetate | Provides a medium for the reaction. |

Intermediate 2: The Chiral C3 Epoxide Synthon

The defining feature of active oxazolidinone antibiotics is the (S)-stereochemistry at the C5 position of the ring.[5] To achieve this, the synthesis must use a chiral building block that introduces this specific stereocenter. The most common and cost-effective intermediates are enantiomerically pure three-carbon (C3) synthons like (R)-epichlorohydrin or (S)-glycidyl butyrate.[17][18][19] The "(R)" configuration of epichlorohydrin ultimately yields the desired "(S)" configuration in the final oxazolidinone ring due to the reaction mechanism (an SN2 inversion).

The Ring-Forming Reaction: Assembling the Core

The pivotal step in the synthesis is the cyclization reaction between the N-aryl carbamate and the chiral C3 epoxide. This reaction requires a strong base to deprotonate the carbamate nitrogen, turning it into a potent nucleophile. The nucleophilic nitrogen then attacks the epoxide, leading to ring formation.

Early lab-scale syntheses often employed strong, air-sensitive organometallic bases like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C).[19][20] While effective, these conditions are challenging and costly to implement on an industrial scale.

More recent and practical industrial processes have been developed using milder and more manageable bases, such as lithium hydroxide (LiOH) or lithium tert-butoxide (LiOtBu), in a polar aprotic solvent like dimethylformamide (DMF).[17][21]

Diagram 3: General Synthetic Workflow for the Oxazolidinone Core

Caption: A simplified workflow for the synthesis of Linezolid from key starting materials.

Part 4: Experimental Protocol: Synthesis of the Oxazolidinone Core

The following protocol is a representative example of a modern, industrially viable method for constructing the core intermediate of Linezolid, adapted from methodologies described in the literature.[17][18]

Reaction: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one from methyl (3-fluoro-4-morpholinophenyl)carbamate.

Self-Validating System Principles:

-

Purity of Starting Materials: Success is predicated on the high purity of the N-aryl carbamate and the enantiomeric excess (>99%) of the (R)-epichlorohydrin.

-

Anhydrous Conditions: The reaction is sensitive to water, which can quench the base and lead to side reactions. All solvents and glassware must be rigorously dried.

-

Temperature Control: While milder than cryogenic methods, maintaining the reaction temperature is crucial for preventing side-product formation.

-

In-Process Controls: Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion before quenching.

Step-by-Step Methodology

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is flame-dried under a vacuum and then purged with dry nitrogen gas to ensure an inert atmosphere.

-

Reagent Charging:

-

The N-aryl carbamate (1.0 equivalent) is dissolved in anhydrous Dimethylformamide (DMF).

-

The solution is cooled to 0-5 °C using an ice-water bath.

-

-

Base Addition:

-

Lithium tert-butoxide (LiOtBu) (approx. 1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The mixture is stirred for 30-60 minutes at this temperature.

-

-

Epichlorohydrin Addition:

-

(R)-epichlorohydrin (approx. 1.5-2.0 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

-

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The reaction is monitored by TLC/HPLC until the starting carbamate is consumed.

-

Work-up and Isolation:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is extracted three times with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with water and then with brine to remove residual DMF and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (rotary evaporation).

-

-

Purification: The crude product is purified by recrystallization from a solvent system like isopropanol/hexane to yield the (R)-5-(chloromethyl) intermediate as a white crystalline solid. The enantiomeric purity is confirmed by chiral HPLC.

This intermediate is the direct precursor to Linezolid. The chloromethyl group at the C5 position is then converted to the required acetamidomethyl side chain through a sequence of reactions, typically involving displacement with an azide, reduction of the azide to an amine, and final acetylation.[22][23]

Conclusion

The journey from the initial discovery of the oxazolidinone scaffold to the clinical success of Linezolid is a testament to the power of medicinal chemistry and process development. The identification and synthesis of key intermediates—specifically the N-aryl carbamate and a chiral C3 epoxide—were central to overcoming early toxicity challenges and developing a scalable, stereoselective manufacturing process. This class of antibiotics remains a vital tool against drug-resistant pathogens, and the foundational synthetic strategies developed for its first members continue to inform the discovery of next-generation oxazolidinone therapeutics.[24]

References

-

Basicmedical Key. (2016, August 27). Oxazolidinones. Available from: [Link]

-

Diekema, D. J., & Jones, R. N. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Drug Targets-Infectious Disorders, 1(2), 181-199. Available from: [Link]

-

Wikipedia. (n.d.). Linezolid. Available from: [Link]

-

RCSB PDB. (n.d.). Oxazolidinone. PDB-101. Available from: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Linezolid? Available from: [Link]

-

de Mattos, M. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(7), 12595-12613. Available from: [Link]

-

Hultin, P. G., et al. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(23), 9474-9481. Available from: [Link]

-

Azam, M. W., & Vaziri, A. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Critical Care, 45, 22-29. Available from: [Link]

-

Brickner, S. J. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Drug Targets-Infectious Disorders, 1(2), 181-199. Available from: [Link]

-

Hultin, P. G. (2006). Design, Synthesis, and Application of Fluorous Oxazolidinone Chiral Auxiliaries. University of Manitoba. Available from: [Link]

-

Lo, H. L., et al. (2015). Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles. Bioorganic & Medicinal Chemistry Letters, 25(22), 5184-5187. Available from: [Link]

-

de Sousa, J. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-414. Available from: [Link]

-

Iovine, V., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2020(5), 112-126. Available from: [Link]

-

Divi, M. R., et al. (2015). Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. ACS Medicinal Chemistry Letters, 6(12), 1202-1207. Available from: [Link]

-

Ford, C. W., et al. (1998). Oxazolidinone antibacterial agents: development of the clinical candidates eperezolid and linezolid. Expert Opinion on Investigational Drugs, 7(10), 1635-1647. Available from: [Link]

-

Kádasi, Z., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1851-1859. Available from: [Link]

-

Buratovich, M. A. (2025). Oxazolidinone antibiotics. Salem Press Encyclopedia of Health. Available from: [Link]

-

Wilson, D. N., et al. (2008). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Molecular and Cellular Biology, 28(6), 1877-1886. Available from: [Link]

-

Riedl, B., & Endermann, R. (1999). Recent developments with oxazolidinone antibiotics. Expert Opinion on Therapeutic Patents, 9(5), 625-633. Available from: [Link]

-

Ford, C. W., et al. (1997). Update Anti-infectives Oxazolidinone antibacterial agents: development of the clinical candidates eperezolid and linezolid. Expert Opinion on Investigational Drugs, 6(2), 151-158. Available from: [Link]

-

Mphahlele, M. J., et al. (2025). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect, 10(2). Available from: [Link]

-

BioWorld. (2003, October 6). New antibacterial oxazolidinones discovered at P&U (now Pfizer). Available from: [Link]

-

Reddy, K. K., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Current Organic Synthesis, 16(2), 305-310. Available from: [Link]

-

ResearchGate. (n.d.). Development of oxazolidinones. Available from: [Link]

-

Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Available from: [Link]

-

Lee, K., & Park, H. (2016). A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. Bulletin of the Korean Chemical Society, 37(6), 839-842. Available from: [Link]

-

Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241, 48-70. Available from: [Link]

-

Duan, A., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(24), 12474-12482. Available from: [Link]

- Google Patents. (n.d.). WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide.

-

Wikipedia. (n.d.). Oxazolidine. Available from: [Link]

-

de Sousa, J. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-414. Available from: [Link]

-

Madhusudhan, G., et al. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(1), 428-436. Available from: [Link]

-

WIPO Patentscope. (n.d.). WO/2009/063505 PROCESS FOR PREPARATION OF (S) (N-[[3-[3-FLUORO-4-(4-MORPHOLINYL) HEN L -2-OXO-5-OXAZOLIDIN L METHYL]ACETAMIDE. Available from: [Link]

-

Wang, Y., et al. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Current Medicinal Chemistry, 15(26), 2735-2753. Available from: [Link]

-

Reddy, K. K., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Current Organic Synthesis, 16(2), 305-310. Available from: [Link]

-

Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8634-8646. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available from: [Link]www.organic-chemistry.org/namedreactions/oxazolidinone-synthesis.shtm)

Sources

- 1. toku-e.com [toku-e.com]

- 2. Oxazolidinone antibacterial agents: development of the clinical candidates eperezolid and linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinones | Basicmedical Key [basicmedicalkey.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Oxazolidinone [pdb101.rcsb.org]

- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The Discovery of Linezolid, the First Oxazolidinone Antibacterial...: Ingenta Connect [ingentaconnect.com]

- 12. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 13. Linezolid - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 16. dovepress.com [dovepress.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. eurekaselect.com [eurekaselect.com]

- 19. researchgate.net [researchgate.net]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents [patents.google.com]

- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 24. The oxazolidinones: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of 5-(Aminomethyl)-2-oxazolidinone Scaffolds

An In-Depth Technical Guide

Executive Summary: The Paradox of the Oxazolidinone Core

The 5-(aminomethyl)-2-oxazolidinone scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for the antibiotic Linezolid and its successors (e.g., Tedizolid, Radezolid).

From a metabolic perspective, this scaffold presents a unique profile:

-

Core Rigidity: The 2-oxazolidinone ring itself is exceptionally stable against hydrolytic and oxidative cleavage by Cytochrome P450 (CYP) enzymes.

-

Side-Chain Vulnerability: The metabolic fate is almost exclusively dictated by the substituents at the C-5 position (the aminomethyl arm) and the N-3 aryl moiety.

-

Enzymatic Liability: Unlike most drugs cleared by hepatic CYPs, this scaffold’s primary liability is not clearance, but toxicity via Monoamine Oxidase (MAO) inhibition .

This guide details the structural determinants of this stability, the unique non-CYP metabolic pathways involved, and the protocols required to validate them.

Structural Analysis & Metabolic Vulnerabilities[1]

To optimize the metabolic stability of this scaffold, one must deconstruct it into three distinct zones.

Zone A: The 2-Oxazolidinone Ring (The Anchor)

-

Status: Metabolically Inert.

-

Mechanism: The cyclic carbamate structure resists hydrolysis under physiological conditions. Unlike linear carbamates or esters, the ring strain and electronic stabilization prevent attack by esterases.

-

Implication: You rarely need to modify the ring itself for stability.

Zone B: The C-5 Aminomethyl Side Chain (The Vector)

-

Status: High Liability (MAO Interaction).

-

Mechanism: The free primary amine at C-5 mimics the transition state of neurotransmitters (like dopamine/serotonin), making it a potent substrate/inhibitor for MAO-A and MAO-B.

-

Optimization Strategy: The amine is almost invariably acylated (e.g., acetamide in Linezolid) or converted to a heterocycle (e.g., triazole in Radezolid). This steric and electronic masking prevents MAO degradation and reduces hypertensive crisis risks (the "cheese effect").

Zone C: The N-3 Aryl Group (The Clearance Site)

-

Status: Variable Stability.

-

Mechanism: While the phenyl ring is necessary for binding to the bacterial 23S rRNA, it is the site of distal metabolism. In Linezolid, the morpholine ring attached here is the "soft spot," undergoing oxidation to aminoethoxyacetic acid metabolites.

-

Optimization Strategy: Fluorination of the phenyl ring (typically 3-fluoro) blocks metabolic oxidation at the ortho-positions and improves potency.

Metabolic Pathways: Non-CYP Dominance

A critical distinction of the 5-(aminomethyl)-2-oxazolidinone class is its independence from major CYP isoforms (CYP3A4, 2D6). This reduces drug-drug interactions (DDIs) but shifts the burden to ubiquitous oxidases and chemical stability.

Diagram 1: Metabolic Fate & MAO Interaction Logic

Caption: Metabolic bifurcation of the scaffold. Acylation of the C-5 amine (Green path) is required to avoid MAO toxicity (Red path) and shift clearance to renal/distal oxidation routes.

Experimental Protocols for Stability Assessment

Trustworthy data requires self-validating protocols. For this scaffold, standard microsomal assays are insufficient because they often miss MAO-mediated effects. You must run a Dual-Path Stability Screen .

Protocol A: Microsomal Stability (The Clearance Check)

Purpose: To assess general oxidative stability and distal ring metabolism.

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Prepare test compound (1 µM final) in potassium phosphate buffer (100 mM, pH 7.4).

-

Control: Include Linezolid (stable) and Testosterone (high turnover).

-

-

Incubation:

-

Pre-incubate microsomes + compound for 5 min at 37°C.

-

Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Crucial Step: For this scaffold, run a parallel incubation without NADPH . If degradation occurs without NADPH, it indicates chemical instability or non-CYP enzymatic hydrolysis (rare for this core).

-

-

Sampling:

-

Aliquot at 0, 15, 30, 60 min.[1]

-

Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min).

-

Analyze supernatant via LC-MS/MS.[2]

-

Calculation: Plot ln(% remaining) vs. time to determine

and

-

Protocol B: MAO Inhibition Screen (The Safety Check)

Purpose: To ensure the C-5 modification effectively blocks MAO binding.

-

Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus).

-

Substrate: Kynuramine (non-fluorescent)

4-hydroxyquinoline (fluorescent). -

Workflow:

-

Dilute test compound in buffer (100 mM potassium phosphate, pH 7.4).

-

Add MAO-A or MAO-B enzyme (adjust concentration to linear velocity range).

-

Incubate 15 min at 37°C (allows for potential time-dependent inhibition).

-

Add Kynuramine substrate (

concentration: ~50 µM for MAO-A, ~30 µM for MAO-B). -

Measure fluorescence continuously (Ex 310 nm / Em 400 nm) for 20 min.

-

-

Validation:

-

Positive Control: Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific).

-

Success Criteria: An

(or

-

Quantitative SAR: Optimization Table

The following table summarizes how structural changes affect metabolic stability and MAO liability.

| Structural Zone | Modification | Metabolic Stability Impact | MAO Liability Risk | Recommendation |

| C-5 Side Chain | Free Amine ( | Low (Oxidative Deamination) | Critical (High Affinity) | Avoid (Intermediate only) |

| Acetamide ( | High (Stable) | Low (Steric clash) | Standard (Linezolid) | |

| Triazole | High (Stable) | Low | Excellent (Radezolid) | |

| Hydroxymethyl | Moderate (Glucuronidation) | Moderate | Viable with modifications | |

| N-3 Aryl Ring | Unsubstituted Phenyl | Moderate (Ring hydroxylation) | Low | Poor Potency |

| 3-Fluoro Phenyl | High (Blocks oxidation) | Low | Essential | |

| 3,5-Difluoro Phenyl | High | Low | Good for potency | |

| Distal Ring | Morpholine | Moderate (Oxidation to acid) | Low | Acceptable (Linezolid) |

| Thiomorpholine | Low (S-oxidation) | Low | Risk of rapid clearance | |

| Pyridine/Heterocycles | Variable | Low | Case-by-case optimization |

Workflow Visualization

This diagram outlines the decision tree for evaluating new 5-(aminomethyl)-2-oxazolidinone analogs.

Caption: Sequential screening workflow prioritizing MAO safety before metabolic clearance, reflecting the specific liabilities of this chemical class.

References

-

Linezolid - StatPearls - NCBI Bookshelf. National Institutes of Health. (2024).[3][4] [Link]

-

Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition.[5][6] (2001).[3][6][7][8] [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. (2023).[9][10] [Link]

-

Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. (2010). [Link]

-

Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones. European Journal of Pharmaceutical Sciences. (2015). [Link]

-

Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Drug Metabolism and Disposition. (2003). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Key functional groups in 5-(Aminomethyl)-2-oxazolidinone for medicinal chemistry

Topic: Key functional groups in 5-(Aminomethyl)-2-oxazolidinone for medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Modular Architecture, Ribosomal Mechanics, and Synthetic Protocols [1]

Executive Summary: The "Warhead" of Protein Synthesis Inhibition

The 5-(aminomethyl)-2-oxazolidinone scaffold represents the core pharmacophore of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid). Unlike macrolides or aminoglycosides, this scaffold functions by binding to the 23S rRNA of the 50S ribosomal subunit , specifically distorting the peptidyl transferase center (PTC) to prevent the formation of the initiation complex.

For the medicinal chemist, this structure is not merely a rigid ring; it is a vector for precise hydrogen bonding and steric positioning. This guide deconstructs the scaffold into its functional quadrants, analyzing the causality between chemical structure and biological efficacy.

Structural Biology & Mechanism of Action

To design around this core, one must understand its target environment. The oxazolidinone ring binds to the A-site pocket of the 50S subunit.[2][3][4][5]

-

Primary Interaction: The scaffold stabilizes a distinct, non-productive conformation of the universally conserved U2585 nucleotide within the 23S rRNA.[3]

-

The Consequence: This steric distortion prevents the aminoacyl moiety of the incoming tRNA from properly seating in the A-site, thereby halting peptide bond formation before it begins.

-

The C-5 "Hinge": The (S)-configuration at the C-5 position is non-negotiable. It orients the aminomethyl side chain toward the phosphate backbone of G2505 , acting as a critical hydrogen bond donor.

Detailed Structure-Activity Relationship (SAR)

The molecule can be dissected into four critical zones. Below is the logic governing each:

| Functional Zone | Chemical Feature | Biological Causality (The "Why") |

| Zone A: The Core | 2-Oxazolidinone Ring | Acts as a rigid, planar spacer. It positions the N-3 aryl group and C-5 side chain at the precise angle (approx. 109.5°) required to span the hydrophobic cleft of the PTC. |

| Zone B: Stereocenter | (S)-Configuration at C-5 | Critical. The (R)-enantiomer is essentially inactive. The (S)-isomer directs the C-5 substituent into a specific pocket; the (R)-isomer forces it into a steric clash with the ribosome wall. |

| Zone C: The "Arm" | 5-Aminomethyl Group | The primary H-bond donor. In Linezolid, this is an acetamide ( |

| Zone D: The Anchor | N-3 Aryl Group | Provides lipophilicity and |

Visualization: SAR Logic Pathway

The following diagram illustrates the decision tree for optimizing this pharmacophore.

Caption: SAR decision matrix showing critical dependencies for biological activity. (S)-configuration is the gatekeeper for efficacy.

Self-Validating Synthetic Protocol

Objective: Synthesis of the chiral intermediate (S)-5-(aminomethyl)-2-oxazolidinone . Challenge: Maintaining enantiopurity. Racemization renders the final drug 50% inactive.

Method: The Phthalimide Route (From S-Epichlorohydrin)

This route is preferred for its "self-validating" nature—crystalline intermediates allow for easy optical purity checks.

Step 1: Chiral Pool Activation

Reagents: (S)-Epichlorohydrin, Potassium Phthalimide, DMF. Protocol:

-

React (S)-Epichlorohydrin with Potassium Phthalimide in DMF at 110°C.

-

Mechanism:

attack opens the epoxide and re-closes or substitutes to form (S)-N-(2,3-epoxypropyl)phthalimide . -

Validation Checkpoint: Isolate solid. Check Melting Point (approx 100-102°C) and Optical Rotation. If

deviates >5% from literature, recrystallize immediately.

Step 2: Ring Construction (The Convergence)

Reagents: Aryl Carbamate (e.g., N-carbomethoxy-3-fluoroaniline), Lithium tert-butoxide (base). Protocol:

-

Dissolve the Aryl Carbamate in THF/DMF.

-

Add Lithium tert-butoxide at 0°C (deprotonates the carbamate nitrogen).

-

Add the chiral epoxide from Step 1.

-

Heat to 60-70°C. The anion opens the epoxide (regioselective attack at the less substituted carbon), followed by intramolecular cyclization to form the oxazolidinone ring.

-

Validation:

must show the characteristic doublet-of-doublets for the C-5 proton at

Step 3: Unmasking the Amine

Reagents: Methylamine (40% aq) or Hydrazine. Protocol:

-

Treat the phthalimide-protected intermediate with methylamine in ethanol at reflux.

-

The phthalimide cleaves, releasing the free 5-(aminomethyl) group.

-

Final Validation: Chiral HPLC analysis. The target is

ee.

Visualization: Synthetic Workflow

Caption: Convergent synthesis route prioritizing enantiomeric retention via crystalline intermediates.

Comparative Data: The Evolution of the Core

Modifications to the Aminomethyl and Aryl regions have driven the evolution from Linezolid to next-gen agents.

| Feature | Linezolid (First Gen) | Tedizolid (Second Gen) | Radezolid (Next Gen) |

| C-5 Side Chain | Acetamide ( | Hydroxymethyl (Prodrug) | Acetamide |

| N-3 Aryl Ring | 3-Fluoro-4-morpholinyl | Pyridine-fused ring | Bi-aryl system |

| Potency (MRSA) | |||

| Ribosomal Contact | A-site (Standard) | A-site + Additional contacts | A-site + Pi-stacking |

References

-

Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

-

Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[1][2][3][4][6][7] Journal of Medicinal Chemistry. Link

-

Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning.[3][4][7] Proceedings of the National Academy of Sciences (PNAS). Link

-

Shaw, K. J., & Barbachyn, M. R. (2011). The Oxazolidinones: Past, Present, and Future. Annals of the New York Academy of Sciences. Link

-

Perlmutter, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates.[8][9] Journal of Organic Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit (Journal Article) | OSTI.GOV [osti.gov]

- 3. pnas.org [pnas.org]

- 4. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. figshare.com [figshare.com]

- 7. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for N-acylation of 5-(Aminomethyl)-2-oxazolidinone

[1][2]

Strategic Analysis & Core Directive

The selective N-acylation of 5-(aminomethyl)-2-oxazolidinone is a pivotal step in the synthesis of oxazolidinone antibiotics, most notably Linezolid (Zyvox) .[1] This reaction transforms the primary amine "warhead" into its active acetamide (or other amide) form.[1][2]

The Chemoselectivity Challenge

The core structural challenge lies in the presence of two nitrogen centers:

-

Exocyclic Primary Amine (

): Highly nucleophilic, -

Endocyclic Carbamate Nitrogen (

): Non-nucleophilic under neutral/mild conditions due to resonance delocalization into the carbonyl.[1] However, it becomes reactive upon deprotonation with strong bases (

Expert Insight: To achieve high fidelity mono-acylation at the exocyclic amine without disturbing the oxazolidinone ring, one must utilize mild bases (Triethylamine, Pyridine, or Bicarbonate).[1][2] Avoid strong bases (e.g., NaH, LiHMDS) or excessive temperatures (

Mechanism & Workflow Logic

The following diagram illustrates the reaction logic, highlighting the critical divergence point where proper base selection ensures chemoselectivity.

Figure 1: Logic flow for ensuring chemoselectivity.[1][2] Using mild bases directs the reaction solely to the exocyclic amine.[1]

Experimental Protocols

Protocol A: Standard Acylation (Acid Chloride/Anhydride)

Application: High-throughput synthesis, scale-up of Linezolid analogs.[1] Reference: Adapted from Brickner et al. (J. Med. Chem. 1996) and Process R&D data.

Reagents & Materials

| Component | Equivalents | Role | Notes |

| Substrate (Amine HCl salt) | 1.0 eq | Starting Material | Hygroscopic; dry before use.[1] |

| Acylating Agent (Ac | 1.1 – 1.2 eq | Electrophile | Slight excess ensures conversion.[1][2] |

| Triethylamine (TEA) | 2.2 – 2.5 eq | Base | 1 eq to neutralize HCl salt, 1+ eq to scavenge acid.[1][2] |

| Dichloromethane (DCM) | 10 V (mL/g) | Solvent | Alternative: THF or EtOAc.[1][2] |

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 5-(aminomethyl)-2-oxazolidinone hydrochloride (1.0 eq) and DCM (10 volumes). The salt will likely be a suspension.[1]

-

Neutralization: Cool the mixture to

. Add Triethylamine (2.5 eq) dropwise.[1][2]-

Observation: The suspension may clear or change texture as the free amine is liberated and TEA

HCl forms.[1]

-

-

Acylation: Add the Acylating Agent (e.g., Acetic Anhydride or Acetyl Chloride, 1.1 eq) dropwise over 15 minutes, maintaining internal temperature

. -

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

). Stir for 2–4 hours. -

Monitoring: Check via TLC (MeOH:DCM 1:9) or HPLC.[1][2][3] The starting amine (ninhydrin positive) should disappear.[1][2]

-

Workup:

-

Purification: Recrystallize from Ethyl Acetate/Hexanes or Ethanol.

Protocol B: Coupling with Carboxylic Acids (EDC/HOBt)

Application: When the acyl group is complex, chiral, or acid-sensitive.[1][2]

Reagents & Materials

| Component | Equivalents | Role |

| Substrate (Amine Free Base) | 1.0 eq | Starting Material |

| Carboxylic Acid (R-COOH) | 1.1 eq | Acyl Source |

| EDC | 1.2 eq | Coupling Agent |

| HOBt (or Oxyma) | 1.2 eq | Additive (Suppress racemization) |

| DIPEA | 1.5 eq | Base |

| DMF | 5-10 V | Solvent |

Step-by-Step Methodology

Process Analytical Technology (PAT) & Troubleshooting

Data Interpretation Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Poor solubility of amine salt.[1] | Switch solvent to THF/Water mix or DMF.[1][2] Ensure vigorous stirring. |

| Bis-acylation | Base too strong or excess acylating agent.[1] | Reduce acylating agent to 1.05 eq. Use milder base (Pyridine).[1][2] |

| Incomplete Conversion | Wet solvent (hydrolysis of acid chloride).[1][2] | Use anhydrous DCM.[1][2] Dry the amine salt under vacuum before use.[1] |

| Product Oiling Out | Product is amphiphilic.[1][2] | Triturate with |

Solubility Profile

References

-

Brickner, S. J., et al. (1996).[1][2][3][4][5] Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections.[1][4][5] Journal of Medicinal Chemistry, 39(3), 673–679.[1][2][5] [2]

-

Pearlman, B. A., et al. (2009).[1][2] N-Aryl-2-oxazolidinone Antibacterials. Organic Process Research & Development. (General process reference for oxazolidinone scale-up).

-

Tocris Bioscience. (2020).[1][2] Linezolid Chemical Properties and Solubility Data.

-

PubChem. (2025).[1][2][6] 5-(Aminomethyl)-2-oxazolidinone Compound Summary.

Sources

- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: (S)-5-(Aminomethyl)-2-oxazolidinone as a Chiral Scaffold in Antibiotic Synthesis

[1]

Abstract & Strategic Value

The oxazolidinone class of antibiotics, represented prominently by Linezolid (Zyvox) and Tedizolid , relies heavily on a specific pharmacophore: the N-aryl-2-oxazolidinone ring with a C5-acylaminomethyl side chain. The biological activity is strictly governed by the stereochemistry at the C5 position; the (S)-enantiomer is essential for antibacterial potency against Gram-positive pathogens (MRSA, VRE).

This Application Note details the handling, derivatization, and quality control of (S)-5-(aminomethyl)-2-oxazolidinone (herein referred to as 5-AMOX ). Unlike traditional guides that focus on synthesizing the building block itself, this document focuses on using 5-AMOX as a nucleophilic scaffold to construct high-value API (Active Pharmaceutical Ingredient) intermediates.

Material Science & Handling

5-AMOX is typically supplied as a hydrochloride salt to enhance stability, as the free amine is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

| Property | Specification |

| Chemical Name | (5S)-5-(Aminomethyl)-2-oxazolidinone hydrochloride |

| CAS Number | 1788036-27-0 (HCl salt); 119736-09-3 (Free base) |

| Molecular Weight | 152.58 g/mol (HCl salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in Hexane, DCM |

| Hygroscopicity | Moderate (Store in desiccator) |

| Melting Point | 162–165 °C (Decomposes) |

Handling Directive:

Synthetic Utility: The "Brickner" Coupling Strategy

The primary utility of 5-AMOX is its reaction with activated acyl donors to install the C5 side chain. The challenge lies in maintaining the solubility of the polar 5-AMOX salt while preventing side reactions with the sensitive oxazolidinone ring.

Pathway Visualization

The following diagram illustrates the convergent synthesis workflow typically employed in medicinal chemistry to generate Linezolid analogs using 5-AMOX.

Caption: Convergent synthesis pathway utilizing 5-AMOX. The building block serves as the chiral anchor for the antibiotic's "tail" region.

Application Protocol: Selective N-Acylation

This protocol describes the acetylation of 5-AMOX to form the acetamidomethyl side chain found in Linezolid. This method is adaptable for other acyl groups (e.g., propionyl, isoxazole-carbonyl) by substituting the anhydride/chloride.

Objective: Selective acylation of the primary amine without disturbing the cyclic carbamate.

Reagents

-

(S)-5-(Aminomethyl)-2-oxazolidinone HCl (1.0 equiv)

-

Acetic Anhydride (1.2 equiv) OR Acetyl Chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Solvent: Methanol (MeOH) or THF/Water mixture (due to solubility of the HCl salt).

Step-by-Step Methodology

-

Dissolution (Critical Step):

-

In a round-bottom flask, suspend 5-AMOX HCl (10 mmol, 1.52 g) in anhydrous Methanol (20 mL).

-

Note: Methanol is preferred over DCM because the HCl salt is insoluble in non-polar solvents. If using Acetyl Chloride, use THF and ensure vigorous stirring.

-

-

Free Base Liberation:

-

Cool the solution to 0°C in an ice bath.

-

Add Triethylamine (25 mmol, 3.5 mL) dropwise over 10 minutes.

-

Observation: The solution should become clear as the free amine is liberated.

-

-

Acylation:

-

Add Acetic Anhydride (12 mmol, 1.13 mL) dropwise while maintaining temperature < 5°C.

-

Mechanistic Insight: Low temperature prevents attack on the cyclic carbamate (ring opening), which is a known impurity risk at elevated temperatures [1].

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

TLC Check: Eluent 10% MeOH in DCM. Stain with Ninhydrin.

-

Success Criteria: Disappearance of the baseline amine spot; appearance of a new spot at R_f ~ 0.4.

-

-

Work-up & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove Methanol.

-

Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash with saturated NaHCO₃ (2 x 20 mL) to remove excess acid/anhydride.

-

Wash with Brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

-

Yield Expectation: 85–95% as a white solid.

Quality Control: Chiral Purity Validation

Ensuring the enantiomeric excess (ee%) of the starting material and the final product is non-negotiable. The (R)-enantiomer is considered an impurity with significantly lower biological activity.

Validated Chiral HPLC Method

This method separates the (S)-enantiomer (active) from the (R)-enantiomer (impurity).[3]

| Parameter | Condition |

| Column | Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm or 254 nm |

| Temperature | 25°C |

| Retention Times (Approx) | (R)-isomer: ~8.5 min (S)-isomer: ~10.2 min |

| Resolution (Rs) | > 2.0 |

Protocol Note: The addition of 0.1% Diethylamine (DEA) is crucial to sharpen the peak of the primary amine. For acylated derivatives (like Linezolid), DEA can be omitted or replaced with TFA if the mobile phase is acidic [2].

QC Workflow Diagram

Caption: Decision tree for enantiomeric purity validation of oxazolidinone intermediates.

Troubleshooting & Expert Tips

-

Solubility Issues: If the 5-AMOX HCl salt clumps in THF, pre-dissolve it in a minimum amount of water (0.5 mL per g) before adding THF and base. This creates a biphasic system but ensures the amine is accessible.

-

Racemization: The C5 stereocenter is generally stable under acylation conditions. However, avoid strong bases (like NaH) or temperatures > 60°C, which can induce elimination or racemization.

-

Hygroscopicity: If the yield is >100% after workup, the product likely retains water or solvent. Dry in a vacuum oven at 40°C for 12 hours.

References

-

Brickner, S. J., et al. (1996).[4][5] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[4][5] Link

-

Tóth, G., et al. (2021). "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases." Journal of Chromatography A, 1662, 462741.[6] Link

-

Perrault, W. R., et al. (2003). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546. Link

-

Patel, S. M., et al. (2018). "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent." Journal of Chromatographic Science, 56(8), 726–732. Link

Sources

- 1. echemi.com [echemi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioorg.org [bioorg.org]

- 5. Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Reagents and Protocols for the Preparation of (S)-5-(Aminomethyl)-2-oxazolidinone: A Detailed Guide for Researchers